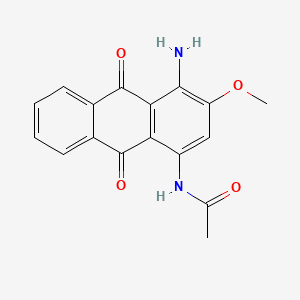
Thiazole, 4,5-dihydro-2-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4,5-dihydro-2-(3-methylphenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4,5-dihydro-2-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiazole ring into more oxidized forms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of thiazole, 4,5-dihydro-2-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce DNA damage, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with similar structural features.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Thiazolidine: A saturated analog of thiazole with distinct chemical properties
Uniqueness
Thiazole, 4,5-dihydro-2-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
96159-86-3 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-(3-methylphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H11NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
YNVRQNBVGXXWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


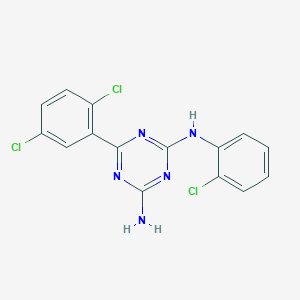
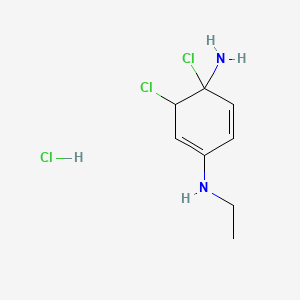


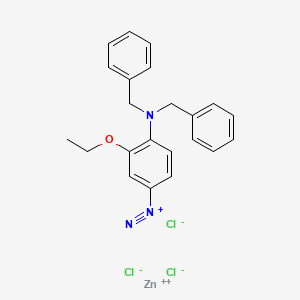

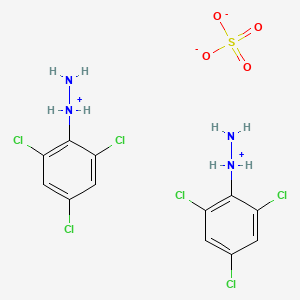
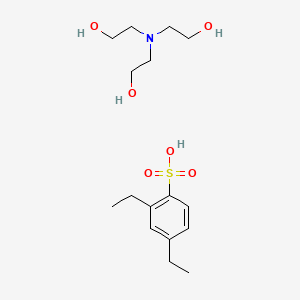

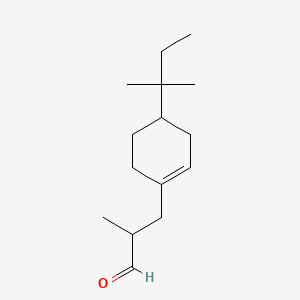
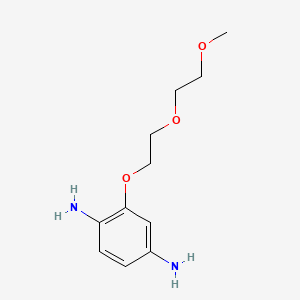
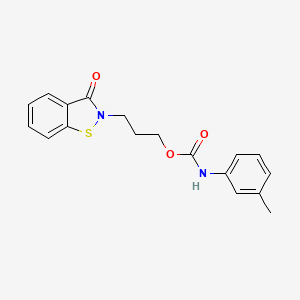
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
